Cas no 2090472-22-1 (methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate)

Methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate is a versatile heterocyclic compound featuring both an aminomethyl group and a carboxylate ester functionality on a 1,2,3-triazole core. This structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and functional materials. The presence of reactive sites allows for further derivatization, enabling the introduction of diverse substituents. Its triazole ring contributes to stability and potential biological activity, while the ester group offers flexibility for hydrolysis or transesterification. The compound’s well-defined reactivity and compatibility with common synthetic methodologies enhance its utility in medicinal chemistry and material science applications.
methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate structure
2090472-22-1 structure
Product name:methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate
CAS No:2090472-22-1
MF:C5H8N4O2
Molecular Weight:156.14262008667
MDL:MFCD31462820
CID:5296485

methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • 1H-1,2,3-Triazole-5-carboxylic acid, 4-(aminomethyl)-, methyl ester
    • methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate
    • MDL: MFCD31462820
    • インチ: 1S/C5H8N4O2/c1-11-5(10)4-3(2-6)7-9-8-4/h2,6H2,1H3,(H,7,8,9)
    • InChIKey: GXCKTKPGSIQNJI-UHFFFAOYSA-N
    • SMILES: N1C(C(OC)=O)=C(CN)N=N1

methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-4978790-0.5g
methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate
2090472-22-1 95.0%
0.5g
$905.0 2025-02-22
Enamine
EN300-786117-2.5g
methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate
2090472-22-1
2.5g
$2576.0 2023-05-26
Enamine
EN300-786117-0.5g
methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate
2090472-22-1
0.5g
$1262.0 2023-05-26
Enamine
EN300-786117-10.0g
methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate
2090472-22-1
10g
$5652.0 2023-05-26
Enamine
EN300-4978790-0.05g
methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate
2090472-22-1 95.0%
0.05g
$792.0 2025-02-22
Enamine
EN300-4978790-1g
methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate
2090472-22-1
1g
$1315.0 2023-09-01
Enamine
EN300-4978790-5g
methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate
2090472-22-1
5g
$3812.0 2023-09-01
Enamine
EN300-4978790-10.0g
methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate
2090472-22-1 95.0%
10.0g
$4052.0 2025-02-22
Enamine
EN300-4978790-0.1g
methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate
2090472-22-1 95.0%
0.1g
$829.0 2025-02-22
Enamine
EN300-786117-0.25g
methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate
2090472-22-1
0.25g
$1209.0 2023-05-26

methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate 関連文献

methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylateに関する追加情報

Methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 2090472-22-1): A Comprehensive Overview

Methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 2090472-22-1) is a significant compound in the field of pharmaceutical chemistry, known for its versatile applications in drug development and synthetic biology. This compound, characterized by its triazole core and amine functional group, has garnered attention due to its potential in modulating biological pathways and its role as a key intermediate in the synthesis of more complex molecules.

The structure of methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate consists of a triazole ring substituted with an amine group at the 5-position and a carboxylate ester at the 4-position. This unique arrangement makes it a valuable building block for the construction of heterocyclic compounds, which are widely prevalent in medicinal chemistry. The presence of both amine and carboxylate functionalities allows for further chemical modifications, making it a versatile precursor in the synthesis of peptidomimetics and other bioactive molecules.

In recent years, there has been a surge in research focused on the development of novel heterocyclic compounds for therapeutic applications. The triazole moiety, in particular, has been extensively studied due to its stability and ability to participate in various chemical reactions. Methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate has emerged as a promising candidate for further exploration in this domain.

One of the most compelling aspects of methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate is its potential as an intermediate in the synthesis of bioactive molecules. Researchers have leveraged its structural features to develop novel compounds with therapeutic potential. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The amine group can be further functionalized to introduce additional pharmacophores, enhancing the biological activity of the resulting molecules.

The pharmaceutical industry has shown particular interest in using methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate as a scaffold for drug discovery. Its ability to undergo various chemical transformations makes it an ideal candidate for generating libraries of compounds for high-throughput screening. This approach has led to the identification of several lead compounds with promising pharmacological profiles.

Moreover, the compound's role in synthetic biology cannot be overstated. The triazole ring is a common feature in many biologically active natural products and synthetic drugs. By utilizing methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate as a starting material, researchers can access a wide range of derivatives that mimic natural products or exhibit novel biological activities. This has opened up new avenues for drug development and provided insights into the structural requirements for biological activity.

The synthesis of methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate involves several well-established chemical methodologies. One common approach is the condensation of ethyl acetoacetate with guanidine hydrochloride under basic conditions to form the triazole core. Subsequent functionalization with an amine group and esterification yield the desired product. This synthetic route is efficient and scalable, making it suitable for industrial applications.

In conclusion, methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 2090472-22-1) is a multifaceted compound with significant potential in pharmaceutical chemistry and synthetic biology. Its unique structural features and reactivity make it an invaluable tool for drug discovery and molecular construction. As research continues to uncover new applications for this compound, its importance in the field is likely to grow even further.

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